molecular formula C20H23N7O2 B2442520 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380081-75-2

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2442520
CAS No.: 2380081-75-2
M. Wt: 393.451
InChI Key: FJKCUDMAPZMTIC-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with a unique structure that includes multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the reaction of 3,5-dimethylpyrazole with pyrimidine derivatives under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with piperidine and pyrazine derivatives to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide (t-BuOK) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine exhibits unique structural features that enhance its binding affinity to protein kinases. This makes it a more potent inhibitor with potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-14-9-15(2)27(25-14)18-10-19(24-13-23-18)29-12-16-3-7-26(8-4-16)20(28)17-11-21-5-6-22-17/h5-6,9-11,13,16H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKCUDMAPZMTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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